molecular formula C14H13NO3 B14650475 4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one CAS No. 51821-39-7

4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14650475
CAS No.: 51821-39-7
M. Wt: 243.26 g/mol
InChI Key: DXTQSDXJDQAFRH-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyanilino group and a methoxycyclohexa-dienone moiety. It has been studied for its potential therapeutic effects, particularly in cancer research.

Preparation Methods

The synthesis of 4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2-hydroxyaniline with 2-methoxycyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology and medicine, it has shown promise as a potential therapeutic agent, particularly in cancer research. Studies have demonstrated its ability to inhibit replication protein A (RPA), which is essential for DNA replication and repair . This inhibition can lead to increased DNA replication stress and potential tumor growth suppression .

Comparison with Similar Compounds

Properties

CAS No.

51821-39-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3

InChI Key

DXTQSDXJDQAFRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2O)O

Origin of Product

United States

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